molecular formula C11H15NO3 B11760963 (R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate

(R)-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B11760963
M. Wt: 209.24 g/mol
InChI Key: SUGHGXRTEJXEIS-SNVBAGLBSA-N
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Description

®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, an essential amino acid, and is often used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of ®-2-amino-3-(4-(hydroxymethyl)phenyl)propanoic acid. This process can be achieved using methanol and a suitable acid catalyst under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-amino-3-(4-(hydroxymethyl)phenyl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its hydroxymethyl group provides additional reactivity compared to similar compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(12)6-8-2-4-9(7-13)5-3-8/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1

InChI Key

SUGHGXRTEJXEIS-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)CO)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)CO)N

Origin of Product

United States

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